2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives fused with indole and acetamide moieties. Its structure features:
- 1H-Indol-3-yl group: A heteroaromatic system known for biological activity, particularly in anticancer and antimicrobial contexts .
- 4-(2-Methoxyethyl)-4H-1,2,4-triazole core: The 2-methoxyethyl substituent at position 4 enhances solubility and modulates electronic properties.
- Thioacetamide linkage: The thioether bridge (-S-) connects the triazole to the N-phenylacetamide group, influencing stability and reactivity .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUXJBVYEXFGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that integrates multiple bioactive moieties. Its structural features include an indole moiety, a triazole ring, and an acetamide group, which contribute to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.47 g/mol. The presence of the indole ring is significant for its interaction with various biological targets, while the triazole moiety is known for its ability to inhibit enzymes involved in drug metabolism.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that derivatives of triazole-thiones possess chemopreventive and chemotherapeutic properties against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT 116 (colon cancer) | 4.36 | Inhibition of CDK2 |
| Related Triazole Derivative | MCF-7 (breast cancer) | 18.76 | Induction of apoptosis |
The compound has been reported to exhibit an IC50 value of 4.36 µM against HCT 116 cells, indicating potent anticancer activity compared to established drugs like doxorubicin .
Antimicrobial Activity
Compounds containing triazole rings have also demonstrated significant antimicrobial properties. For example:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium bovis BCG | 31.25 |
| Related Triazole Derivative | Streptococcus pneumoniae | Equivalent to streptomycin |
In vitro studies have shown that similar indole and triazole derivatives exhibit comparable bactericidal activity to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing therapeutic efficacy.
- Receptor Interaction : The indole structure may interact with serotonin receptors and other targets involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling cascades.
Case Studies
A notable study examined the effects of various substituted triazoles on cancer cell lines and found that modifications in the phenyl group significantly influenced bioactivity. The presence of electron-withdrawing groups enhanced anticancer potency .
Scientific Research Applications
Structural Characteristics
The compound comprises several key structural components:
- Indole Moiety : Known for its diverse biological activities, including interactions with neurotransmitter receptors.
- Triazole Ring : Recognized for its ability to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism.
- Thioether Linkage : Enhances lipophilicity and may improve interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The introduction of sulfur into the triazole ring has been linked to enhanced bioactivity due to increased lipophilicity and improved transmembrane diffusion. For instance:
| Compound | Microbial Target | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| 6h-n | Staphylococcus aureus | 250-1000 | |
| 6b-g | Bacillus subtilis | 250-500 |
These findings suggest that modifications in the phenyl substitution significantly affect antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound's potential anticancer properties have been explored in various studies. Certain derivatives have demonstrated activity against colon carcinoma (HCT-116), with IC50 values indicating effective inhibition of cancer cell proliferation. Specific structural modifications have shown promising results against breast cancer cell lines (T47D), highlighting their potential in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several indole-based triazoles, including the target compound. The results indicated that modifications in the phenyl substitution significantly affected the antibacterial activity against various pathogens.
- Anticancer Screening : Another study focused on evaluating the anticancer effects of related triazole compounds. The findings revealed that specific structural modifications could enhance cytotoxicity against various cancer cell lines.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The substituent at position 4 of the triazole ring significantly impacts biological and physicochemical properties. Key analogues include:
Key Findings :
Variations in the Thio-Linked Acetamide Group
The N-phenylacetamide moiety’s substitution pattern affects target binding and pharmacokinetics:
Key Findings :
Comparison with Non-Indole Triazole Analogues
Triazole-acetamide hybrids lacking the indole moiety show distinct properties:
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carboxylic acids. Key steps include:
- Step 1 : Formation of the 1,2,4-triazole core using precursors like 2-methoxyethyl isocyanate and indole-3-carbaldehyde under reflux in ethanol .
- Step 2 : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent, followed by coupling with N-phenylacetamide derivatives .
- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (DMF or THF), and employ catalysts like triethylamine to improve yields (up to 70–85%) .
- Critical Parameters : Monitor purity via HPLC and confirm structure with H/C NMR .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for indole protons; δ 4.2–4.5 ppm for methoxyethyl groups) and C NMR (carbonyl C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] = 463.18 g/mol) .
- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to doxorubicin .
- Antimicrobial : Disk diffusion/Kirby-Bauer method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Approach :
- Modifications : Replace the methoxyethyl group with bulkier substituents (e.g., cyclopropylmethyl) to enhance lipophilicity and blood-brain barrier penetration .
- Functional Group Interplay : Compare thioacetamide vs. acetamide derivatives to assess sulfur’s role in target binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with EGFR or tubulin binding sites .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Strategies :
- Replicate Assays : Standardize protocols (e.g., cell culture conditions, serum concentration) to minimize variability .
- Structural Analysis : Use X-ray crystallography or 2D NMR to confirm conformational stability in different solvents (DMSO vs. PBS) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?
- Methods :
- Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) and introduce blocking groups (e.g., fluorine) .
- Toxicity Screening : Acute toxicity studies in rodents (LD determination) and genotoxicity assays (Ames test) .
Data Contradiction Analysis
Q. Why do studies report varying IC values for anticancer activity, and how can this be addressed?
- Root Causes :
- Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression .
- Assay Duration : Longer incubation (72 hr vs. 48 hr) may increase cytotoxicity.
- Resolution : Report IC with exact assay conditions (cell density, serum %, incubation time) and validate with clonogenic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
